molecular formula C7H5ClINO2 B14789041 3-Amino-4-chloro-5-iodobenzoic acid

3-Amino-4-chloro-5-iodobenzoic acid

Cat. No.: B14789041
M. Wt: 297.48 g/mol
InChI Key: FPOJUYKSDLALNF-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. The compound’s molecular formula is C7H5ClINO2, and it is often used in various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-5-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a chlorinated benzoic acid derivative, followed by the introduction of the amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as iodination, chlorination, and amination, followed by purification through crystallization or distillation. The use of catalysts and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzoic acids.

Scientific Research Applications

3-Amino-4-chloro-5-iodobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-5-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amino group allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorobenzoic acid: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.

    4-Amino-3-iodobenzoic acid: Similar structure but with different positioning of the amino and chloro groups, affecting its reactivity and applications.

    2-Amino-4-chloro-5-iodobenzoic acid: Another isomer with different positioning of the functional groups, leading to variations in chemical behavior.

Uniqueness

3-Amino-4-chloro-5-iodobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and scientific research.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

3-amino-4-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12)

InChI Key

FPOJUYKSDLALNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)I)C(=O)O

Origin of Product

United States

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